3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid
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Overview
Description
3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group and a sulfonylamino group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitronaphthalene.
Reduction: The nitro group of 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-aminonaphthalene.
Sulfonylation: 2-aminonaphthalene is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form 3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthalene ring system provides hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Methylphenyl)sulfonyl]amino}phenylacetic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Uniqueness
3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid is unique due to its naphthalene ring system, which provides distinct electronic and steric properties compared to similar compounds with benzene or phenylacetic acid moieties. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-12-6-8-15(9-7-12)24(22,23)19-17-11-14-5-3-2-4-13(14)10-16(17)18(20)21/h2-11,19H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOUMSHICHGNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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